molecular formula C11H9F3N4O2 B2887868 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbohydrazide CAS No. 957014-21-0

4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbohydrazide

Cat. No. B2887868
CAS RN: 957014-21-0
M. Wt: 286.214
InChI Key: IVMVFQXFYMNZII-UHFFFAOYSA-N
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Description

This compound is a trifluoromethyl ketone . Trifluoromethyl ketones are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons .


Synthesis Analysis

The synthesis of similar compounds often involves the use of trifluoromethyl ketones as key intermediates . For instance, pyrrolidine compounds, which share some structural similarities with the target compound, can be synthesized from p-hydroxy benzaldehyde and phenyl hydrazine .


Molecular Structure Analysis

The molecular formula of the compound is C11H9F3N4O2, and its molecular weight is 286.21 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 286.21 and a molecular formula of C11H9F3N4O2 .

Scientific Research Applications

Antihyperglycemic Agents

Research has identified compounds structurally related to 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbohydrazide as potent antihyperglycemic agents. One study highlighted the synthesis and structure-activity relationship of such compounds, showcasing their effectiveness in reducing plasma glucose levels in diabetic mice models. This suggests a new class of antihyperglycemic agents that work by selective inhibition of renal tubular glucose reabsorption, differing from traditional drugs that block intestinal glucose absorption (Kees et al., 1996).

Corrosion Inhibition

Another application involves corrosion protection, where carbohydrazide-pyrazole compounds have been studied for their effectiveness in protecting mild steel in acidic solutions. These inhibitors demonstrate high efficiency, adhering to the metal surface to prevent corrosion, a valuable trait for industrial applications requiring metal preservation (Paul et al., 2020).

Bactericidal Activities

Derivatives of the core structure have shown significant bactericidal activities against various bacteria strains, including E. coli and P. vulgaris. This suggests their potential as templates for developing new antibacterial agents, contributing to the fight against resistant bacterial infections (Liu Xin-hua et al., 2007).

Antidepressant Activity

In the realm of psychiatric disorders, some derivatives have been evaluated for their antidepressant activities through preclinical assessments. These studies indicate that certain compounds can significantly reduce immobility time in animal models, suggesting their potential as antidepressant medications (Mathew et al., 2014).

Antimicrobial and Antioxidant Activities

Furthermore, research into the antimicrobial and antioxidant properties of these compounds reveals their potential in treating infections and preventing oxidative stress-related diseases. Some studies have shown these derivatives to exhibit significant activity against a range of microbial strains and to possess antioxidant properties that could be beneficial in pharmaceutical applications (Bonacorso et al., 2012).

properties

IUPAC Name

4-hydroxy-1-[2-(trifluoromethyl)phenyl]pyrazole-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N4O2/c12-11(13,14)6-3-1-2-4-7(6)18-5-8(19)9(17-18)10(20)16-15/h1-5,19H,15H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVMVFQXFYMNZII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N2C=C(C(=N2)C(=O)NN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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